molecular formula C6H11NaO3S B14128525 Sodium cyclopentylmethanesulfonate

Sodium cyclopentylmethanesulfonate

Cat. No.: B14128525
M. Wt: 186.21 g/mol
InChI Key: ZZVYASWTGSRNTF-UHFFFAOYSA-M
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Description

Sodium cyclopentylmethanesulfonate is an organosulfur compound with the molecular formula C₆H₁₁NaO₃S. It is a sodium salt of cyclopentylmethanesulfonic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its stability and solubility in water, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium cyclopentylmethanesulfonate can be synthesized through the sulfonation of cyclopentylmethane followed by neutralization with sodium hydroxide. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled temperature conditions to avoid over-sulfonation. The resulting cyclopentylmethanesulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Sodium cyclopentylmethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Addition Reactions: It can also undergo addition reactions with various electrophiles.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. These reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated or arylated derivatives, while oxidation and reduction can produce sulfonic acids or sulfides, respectively.

Scientific Research Applications

Sodium cyclopentylmethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other organosulfur compounds.

    Biology: The compound is utilized in biochemical assays and as a stabilizing agent for certain enzymes and proteins.

    Industry: this compound is employed in the production of detergents, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism by which sodium cyclopentylmethanesulfonate exerts its effects is primarily through its ability to act as a nucleophile or electrophile in chemical reactions. The sulfonate group is highly reactive, allowing it to participate in various substitution and addition reactions. In biological systems, it can interact with proteins and enzymes, potentially altering their activity or stability.

Comparison with Similar Compounds

    Sodium Methanesulfonate: Similar in structure but lacks the cyclopentyl group, making it less sterically hindered.

    Sodium Ethanesulfonate: Another similar compound with a shorter alkyl chain, leading to different reactivity and solubility properties.

    Sodium Benzenesulfonate: Contains an aromatic ring, which significantly alters its chemical behavior compared to aliphatic sulfonates.

Uniqueness: Sodium cyclopentylmethanesulfonate is unique due to its cyclopentyl group, which provides steric hindrance and influences its reactivity in chemical reactions. This makes it particularly useful in specific synthetic applications where such steric effects are desirable.

Properties

Molecular Formula

C6H11NaO3S

Molecular Weight

186.21 g/mol

IUPAC Name

sodium;cyclopentylmethanesulfonate

InChI

InChI=1S/C6H12O3S.Na/c7-10(8,9)5-6-3-1-2-4-6;/h6H,1-5H2,(H,7,8,9);/q;+1/p-1

InChI Key

ZZVYASWTGSRNTF-UHFFFAOYSA-M

Canonical SMILES

C1CCC(C1)CS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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